N-Boc-N-cyclopentyl-amino-acetic acid
Description
Significance of Modified Amino Acids in Synthetic Organic Chemistry
Modified amino acids are amino acid molecules that have been chemically altered from the 20 common proteinogenic amino acids. fiveable.me These alterations can involve changes to the side chain, the backbone, or the terminal amino and carboxyl groups. fiveable.me Such modifications are of profound significance in synthetic organic chemistry for several reasons. They are instrumental in the development of new therapeutic agents, as incorporating modified residues into peptide-based drugs can enhance their binding affinity, specificity, and pharmacokinetic profiles, leading to more effective treatments with fewer side effects. fiveable.mebristol.ac.uk
Furthermore, modified amino acids serve as crucial tools for investigating biological processes. By introducing new functional groups such as phosphates (phosphorylation), methyl groups (methylation), or acetyl groups (acetylation), researchers can probe the structure and function of proteins and enzymes. amerigoscientific.comyoutube.com These modifications play vital roles in cellular signaling, gene expression, and protein regulation. amerigoscientific.comnumberanalytics.com In the realm of drug discovery, synthetic amino acids provide the starting points for new medicines, including novel antibiotics. bristol.ac.uk The ability to synthesize these non-natural amino acids on a large scale makes them highly valuable for creating diverse molecular building blocks for new medicines and modified proteins. bristol.ac.uk
Role of N-Boc Protection in Amino Acid Derivatives for Advanced Synthesis
In the multi-step synthesis of peptides and other complex molecules, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in amino acids. wikipedia.org Introduced in the late 1950s, Boc protection rapidly became a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). rsc.orgrsc.org
The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Its popularity stems from its key characteristics:
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected amine.
Mild Cleavage: Despite its stability, the Boc group is acid-labile and can be easily removed under mild acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. wikipedia.org This selective removal is crucial as it leaves other, more acid-stable protecting groups intact.
Orthogonality: The differential stability of the Boc group (acid-labile) compared to other protecting groups like the Fmoc group (base-labile) allows for orthogonal protection strategies. organic-chemistry.org This enables the selective deprotection of one functional group while others remain protected, a critical strategy in the synthesis of complex multifunctional targets. rsc.org
The use of Boc-protected amino acids has become routine in the development of pharmaceutical and biotechnological products, where they are used to synthesize a variety of drugs, including antibiotics, antivirals, and anticancer agents.
Overview of N-Boc-N-cyclopentyl-amino-acetic acid as a Chiral Building Block
A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of more complex, optically active compounds. These building blocks are invaluable in medicinal chemistry because biological targets, such as enzymes and receptors, are themselves chiral, and their interactions with drug molecules often require a precise stereochemical match.
This compound serves as an important chiral building block in asymmetric synthesis. chemimpex.com Its utility arises from several distinct structural features:
The Amino Acid Scaffold: It provides a core structure that is fundamental to a vast array of biologically active molecules.
The N-Cyclopentyl Group: The five-membered ring introduces a significant degree of conformational rigidity compared to a linear alkyl chain. This constraint can be advantageous in drug design, as it can lock the molecule into a specific three-dimensional shape that enhances binding to a biological target.
The Boc Protecting Group: As discussed, this group allows the building block to be incorporated into a growing molecular structure in a controlled manner, with the amino group being revealed at the desired synthetic step.
This compound and related structures are utilized in the synthesis of peptides and pharmaceuticals, where the unique cyclopentane (B165970) moiety contributes to the development of novel therapeutic agents. chemimpex.com Its role as a chiral synthon is particularly valuable for creating compounds with specific, desired stereochemistry, which is a critical factor in determining the efficacy and selectivity of new medications. chemimpex.comnih.gov
Current Research Trajectories for this compound
While specific research focused exclusively on this compound is specialized, its structural motifs place it at the center of several important research trajectories in contemporary chemical and pharmaceutical science.
One major area of application is in the design of peptidomimetics . These are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The N-cyclopentyl group in this compound introduces a non-natural, bulky substitution that can disrupt the typical peptide backbone structure, making it resistant to proteases.
A related trajectory is the synthesis of conformationally constrained peptides . By incorporating this building block, chemists can introduce a "kink" or a rigid turn in a peptide chain. This is a powerful strategy for stabilizing specific secondary structures, such as beta-turns or alpha-helices, which are often the key recognition elements in protein-protein interactions. Stabilizing these structures can lead to potent and selective inhibitors of disease-relevant targets.
Furthermore, this compound is a valuable fragment for fragment-based drug discovery (FBDD) . In this approach, small, simple molecules (fragments) that bind weakly to a biological target are identified and then elaborated or linked together to create a more potent lead compound. The unique combination of a constrained cyclic aliphatic group and an amino acid core makes this compound an attractive fragment for screening against a wide range of protein targets. Recent research has highlighted the importance of tailor-made amino acids and N-Boc protection strategies in the synthesis of recently FDA-approved pharmaceuticals, underscoring the relevance of such building blocks in modern drug development. mdpi.com The synthesis of novel amino acid-like building blocks containing N-Boc-cycloaminyl moieties continues to be an active area of research for creating new chemical entities for medicinal chemistry. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPTDDADPIENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442147 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172834-23-0 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172834-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Boc N Cyclopentyl Amino Acetic Acid
Established Synthetic Routes to N-Boc-N-cyclopentyl-amino-acetic acid
The conventional synthesis of this compound typically relies on robust, well-understood reactions, often performed in a stepwise manner. These routes prioritize yield and purity through the systematic construction of the target molecule from readily available starting materials.
Multi-step Synthetic Sequences
Multi-step synthesis is a foundational strategy in chemistry for creating a target molecule through a series of chemical reactions. vapourtec.com This approach is necessary when a compound cannot be made in a single step or when it is more efficient to build it through multiple transformations. vapourtec.com A plausible and common multi-step synthesis for this compound involves a two-step sequence of substitution followed by hydrolysis. A similar strategy is employed for related compounds like N-Boc-piperazine acetic acid hydrochloride, which is prepared from N-Boc-piperazine and ethyl bromoacetate (B1195939) through sequential substitution and hydrolysis reactions. google.com
A representative sequence for the target compound would likely involve:
N-Alkylation: Reacting cyclopentylamine (B150401) with an ethyl bromoacetate. This substitution reaction forms the N-C bond, yielding ethyl N-cyclopentyl-amino-acetate.
Boc Protection: The secondary amine of the resulting ester is then protected using Boc anhydride (B1165640).
Hydrolysis: The final step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, yielding the final product.
This methodical approach allows for the purification of intermediates at each stage, ensuring a high purity of the final compound.
Utilization of Cyclopentylamine Derivatives as Precursors
The cyclopentyl moiety is a defining feature of the target molecule, and its introduction is dependent on the use of cyclopentylamine or its derivatives as key precursors. Cyclopentylamine itself is the most direct precursor for introducing the N-cyclopentyl group via nucleophilic substitution or reductive amination.
Research on the synthesis of other complex molecules demonstrates the utility of cyclopentylamine derivatives. For instance, N-cyclopentylthiourea, which is derived from cyclopentylamine, has been used as a starting material in the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.com Another example involves the use of 3-cyclopentenylamine hydrochloride to prepare tert-butyl cyclopent-3-en-1-ylcarbamate, showcasing how a functionalized cyclopentylamine derivative serves as a precursor for more complex structures. chemicalbook.com These examples underscore the principle of using a cyclopentylamine-based starting material to construct the core structure of the target molecule.
Role of Boc Anhydride in Amino Group Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide synthesis. total-synthesis.commasterorganicchemistry.comorgsyn.org Its role is to temporarily block the reactivity of the amine's nitrogen atom to prevent unwanted side reactions during subsequent synthetic steps. researchgate.net The Boc group is favored for its stability in basic and nucleophilic conditions and its straightforward removal under mild acidic conditions, often using trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (Boc₂O). organic-chemistry.orghighfine.com The protection mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com This reaction is often facilitated by a base, such as triethylamine (B128534) or sodium hydroxide, although it can proceed in protic solvents like methanol (B129727) or ethanol (B145695) without a base. total-synthesis.comhighfine.com The use of catalysts, such as yttria-zirconia based Lewis acids, has also been shown to facilitate this transformation efficiently. semanticscholar.org
Table 1: Common Conditions for N-Boc Protection using Boc Anhydride
| Reagent | Base/Catalyst | Solvent(s) | Key Features |
|---|---|---|---|
| Boc₂O | Triethylamine, NaOH | Dioxane, Water, Dichloromethane (B109758) | Standard and widely used conditions. highfine.com |
| Boc₂O | DMAP (catalyst) | Dichloromethane | Used for amines with low nucleophilicity. highfine.com |
| Boc₂O | None | Methanol, Ethanol | Effective for some aliphatic or aromatic amines in protic solvents. highfine.com |
| Boc₂O | Yttria-zirconia | Acetonitrile | Heterogeneous catalytic method under mild conditions. semanticscholar.org |
Advanced Synthetic Strategies
To access specific stereoisomers of this compound, more sophisticated synthetic methods are required. These advanced strategies focus on controlling the three-dimensional arrangement of atoms, which is crucial for biological applications.
Enantioselective Synthesis of this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For α-amino acids, this is critical as their biological activity is often dependent on their stereochemistry. While specific enantioselective routes for this compound are not extensively detailed in the literature, general methods for chiral amino acids are applicable.
One powerful technique is the use of enzymatic hydrolysis. For example, the enzyme papain has been used for the kinetic resolution of a racemic N-Boc-protected methyl ester of cyclopropylglycine, affording both enantiomers with high enantiomeric excess after deprotection. researchgate.net Another approach involves N-H insertion reactions. A highly enantioselective route to α-alkenyl α-amino acid derivatives was developed using a cooperative catalysis system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org Such catalytic systems could be adapted for the synthesis of the target molecule. Furthermore, the Strecker reaction, when performed with a chiral auxiliary like (R)-phenylglycinol, can be used to synthesize chiral α-amino acids. nih.gov
Asymmetric Synthesis Approaches
Asymmetric synthesis encompasses a broad range of techniques to induce chirality. rsc.org More than 80% of drugs contain amine functionality, many of which are chiral, making asymmetric synthesis a vital area of research. yale.edu The strategies for synthesizing chiral cyclopentane-derived amino acids often involve stereoselective cyclization reactions.
A notable strategy is the diastereoselective tandem conjugate addition-cyclization protocol. For the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, the key step utilizes the conjugate addition of a homochiral lithium N-benzyl-N-α-methylbenzylamide to a diester derivative of (E,E)-octa-2,6-dienedioic acid. nih.govmdpi.comox.ac.uk This method allows for the stereoselective formation of the cyclopentane (B165970) ring with control over the relative and absolute stereochemistry of the substituents. ox.ac.uk Such domino reactions, initiated by a Michael addition followed by an intramolecular cyclization, are powerful tools for the asymmetric synthesis of functionalized cyclopentane derivatives. nih.govmdpi.com These advanced methodologies provide a framework for the potential asymmetric synthesis of this compound, enabling access to specific, biologically relevant stereoisomers.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of safer solvents, waste reduction, and improved energy efficiency. While specific studies on this particular molecule are not extensively detailed in publicly available literature, general principles for the synthesis of N-Boc protected amino acids can be applied.
One of the primary considerations is the replacement of hazardous solvents. Traditionally, solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are used for N-Boc protection and subsequent reactions. Research into greener alternatives has highlighted the potential of solvents like propylene (B89431) carbonate and even water for similar transformations. unibo.it For the synthesis of N-Boc protected amines, solvent-free and catalyst-free methods have been reported as environmentally friendly options. researchgate.net These approaches not only minimize solvent waste but can also lead to cleaner reaction profiles, simplifying purification.
Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The choice of the Boc-protecting agent and the coupling reagents in subsequent steps are critical. The use of di-tert-butyl dicarbonate ((Boc)₂O) for the protection of the amino group is a common and relatively atom-economical method.
Furthermore, mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is an emerging green technique in peptide synthesis. unibo.it Although specific applications to this compound are yet to be widely reported, its potential for reducing solvent usage and energy consumption is significant.
Development of Novel Catalytic Systems for Synthesis
The development of novel catalytic systems offers a pathway to more efficient and selective synthesis of this compound. Catalysts can lower activation energies, increase reaction rates, and enable reactions under milder conditions, all of which contribute to greener and more economical processes.
While specific catalysts for the direct synthesis of this compound are not extensively documented, related catalytic reactions provide insights into potential strategies. For instance, in the synthesis of N-Boc protected tetrazole analogs of amino acids, zinc bromide has been used as a catalyst for the [2+3] cycloaddition of Boc-α-amino nitriles and sodium azide, resulting in good yields. researchgate.net
In the context of modifying N-Boc-amino acids, organocatalysis has shown promise. For example, N-Boc-L-pipecolinic acid has been utilized as a co-catalyst in the Morita-Baylis Hillman reaction of methylphenyl glyoxylate, demonstrating the potential of N-Boc-amino acid derivatives themselves to act as catalysts in carbon-carbon bond-forming reactions. btu.edu.tr
The synthesis of N-(aminocycloalkylene)amino acid derivatives, which are structurally related to the target compound, has been achieved through nucleophilic substitution reactions. nih.gov The development of catalysts to improve the efficiency and selectivity of the alkylation of N-Boc-cyclopentylamine with an acetic acid derivative would be a direct and valuable approach for the synthesis of this compound.
Purification and Characterization Techniques in Synthesis Research
The isolation and structural confirmation of this compound are critical steps in its synthesis. A combination of chromatographic and spectroscopic techniques is typically employed to ensure the purity and verify the identity of the compound.
Purification:
Following synthesis, the crude product is typically subjected to purification to remove unreacted starting materials, reagents, and byproducts. Common techniques include:
Column Chromatography: This is a widely used method for the purification of N-Boc protected amino acids. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). nih.govnih.gov The polarity of the eluent is optimized to achieve effective separation.
Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an effective method for obtaining a highly pure product.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclopentyl ring, and the methylene (B1212753) group of the acetic acid moiety. rsc.orgchemicalbook.com
¹³C NMR: This provides information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the cyclopentyl ring, the methylene carbon of the acetic acid, and the carbons of the tert-butyl group. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the C=O stretching of the carbamate (B1207046) (Boc group) and the carboxylic acid, as well as N-H stretching (if any residual starting material is present) and C-H stretching vibrations.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. mzcloud.orgnih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov
The following table summarizes the expected characterization data based on analysis of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals for tert-butyl protons (~1.4 ppm, singlet), cyclopentyl protons, and methylene protons of the acetic acid group. |
| ¹³C NMR | Signals for carbonyl carbons (Boc and carboxylic acid), cyclopentyl carbons, methylene carbon, and tert-butyl carbons. |
| IR | C=O stretching bands (carbamate and carboxylic acid), C-H stretching bands. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₂H₂₁NO₄ (243.30 g/mol ). |
This compound as a Protected Amino Acid in Peptide Synthesis
In peptide synthesis, the strategic use of protecting groups is essential to ensure the correct sequence of amino acids is assembled. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. uwec.edupeptide.compeptide.com this compound provides a pre-protected building block that can be readily incorporated into peptide chains using standard synthesis protocols.
Solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, is the most common method for chemically synthesizing peptides. peptide.compeptide.comsennchem.com In this method, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble solid support. researchgate.netnih.gov
The use of this compound in SPPS follows the general principles of Boc chemistry. The synthesis cycle involves the following key steps:
Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). uwec.edupeptide.comchempep.com
Neutralization: The resulting protonated amino group is neutralized with a base, such as diisopropylethylamine (DIEA). peptide.com
Coupling: The next N-Boc protected amino acid, in this case, this compound, is activated and coupled to the free amino group of the growing peptide chain. peptide.com
Washing: Excess reagents and byproducts are removed by washing the resin. sennchem.compeptide.com
This cycle is repeated until the desired peptide sequence is complete. The cyclopentyl group on the nitrogen atom of this compound can influence the properties of the resulting peptide, such as its conformation and resistance to enzymatic degradation.
Table 1: Key Reagents in Boc-based Solid-Phase Peptide Synthesis
| Reagent | Function |
|---|---|
| N-Boc-amino acids | Building blocks with temporary Nα-protection. |
| Resin | Insoluble solid support for peptide assembly. |
| Trifluoroacetic acid (TFA) | Reagent for Boc group removal (deprotection). |
| Diisopropylethylamine (DIEA) | Base for neutralization of the protonated N-terminus. |
| Coupling reagents (e.g., HBTU, HATU) | Activate the carboxylic acid for amide bond formation. |
| Hydrogen fluoride (HF) | Strong acid for final cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.gov |
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.org In this approach, all reactions are carried out in a homogeneous solution, and the intermediate peptides are isolated and purified after each step. libretexts.org
This compound can be effectively utilized in solution-phase synthesis. The Boc protecting group is stable to the coupling conditions and can be selectively removed without affecting other protecting groups. libretexts.org The general strategy involves:
Protection: The C-terminal amino acid is protected as an ester (e.g., methyl or benzyl ester). libretexts.org
Coupling: The N-Boc-protected amino acid, such as this compound, is coupled to the C-terminal ester using a coupling reagent.
Deprotection: The Boc group of the resulting dipeptide is removed.
Iteration: The coupling and deprotection steps are repeated to elongate the peptide chain.
The conformational flexibility of linear peptides is a significant challenge in drug design, as it can lead to reduced receptor binding affinity and specificity. nih.gov Introducing conformational constraints can lock the peptide into a bioactive conformation, thereby enhancing its biological activity. nih.govnih.gov
The incorporation of this compound into a peptide sequence introduces a bulky cyclopentyl group on the peptide backbone. This N-alkylation restricts the rotation around the Cα-N bond, thereby limiting the conformational freedom of the peptide chain. This can help to stabilize specific secondary structures, such as β-turns or β-sheets. researchgate.net The resulting conformationally constrained peptides may exhibit improved properties, including increased potency, prolonged biological activity, and enhanced enzymatic stability. nih.gov
Integration into Peptidomimetic Scaffolds and Analogs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability. nih.gov this compound can be incorporated into various peptidomimetic scaffolds.
Cyclic peptides are a class of peptidomimetics where the linear peptide chain is cyclized, often "head-to-tail" or through side-chain linkages. nih.gov This cyclization imparts significant conformational rigidity and resistance to exopeptidases. mdpi.com
This compound can be incorporated into the linear precursor of a cyclic peptide using SPPS or solution-phase synthesis. The presence of the N-cyclopentyl group can influence the preferred conformation of the linear peptide, potentially predisposing it to cyclize more efficiently. After the synthesis of the linear peptide, the protecting groups are removed, and the cyclization is performed.
Table 2: Common Cyclization Strategies for Peptides
| Cyclization Method | Description |
|---|---|
| Head-to-Tail (Amide Bond) | Formation of an amide bond between the N-terminal and C-terminal residues. nih.gov |
| Side-Chain to Side-Chain | Covalent linkage between the side chains of two amino acid residues. |
| Disulfide Bridge | Formation of a disulfide bond between two cysteine residues. |
| Click Chemistry | Cycloaddition reaction between an azide and an alkyne functionality incorporated into the peptide side chains. mdpi.com |
Peptide nucleic acids (PNAs) are synthetic analogs of nucleic acids where the sugar-phosphate backbone is replaced by a polyamide chain, typically composed of N-(2-aminoethyl)glycine units. nih.govmdpi.com PNAs can bind to DNA and RNA with high affinity and specificity, making them promising candidates for antisense and antigene therapies. nih.gov
The synthesis of PNA oligomers is similar to peptide synthesis, often employing solid-phase methods. nih.gov While the standard PNA backbone consists of N-(2-aminoethyl)glycine, modifications to this backbone can be introduced to alter the properties of the PNA. The incorporation of this compound into a PNA sequence would introduce a cyclopentyl group onto the backbone. This modification could potentially enhance the binding affinity, nuclease resistance, and cellular uptake of the PNA.
The Role of this compound in Advanced Peptide and Peptidomimetic Synthesis
This compound, a synthetically designed amino acid derivative, is gaining recognition for its utility in the construction of complex peptides and peptidomimetics. Its unique structural features, combining a cyclopentyl group for conformational rigidity and a Boc protecting group for controlled reactivity, make it a valuable building block in the creation of novel folded architectures and in the nuanced management of peptide synthesis.
Medicinal Chemistry and Drug Discovery Applications
N-Boc-N-cyclopentyl-amino-acetic acid as a Building Block for Drug Development
This compound is a specialized amino acid derivative that serves as a valuable building block in the synthesis of peptides and pharmaceuticals. nih.gov The structure incorporates two key features that make it highly useful in drug development: the tert-butyloxycarbonyl (Boc) protecting group and the N-linked cyclopentyl moiety.
The Boc group is a widely used protecting group for the amine functional group. Its primary function is to enhance the stability of the amino acid during complex chemical syntheses and to control reactivity, ensuring that chemical reactions occur at the desired locations on the molecule. nih.gov This controlled reactivity is essential for the stepwise construction of peptides and other complex organic molecules, making it a staple in both solid-phase and solution-phase synthesis. mdpi.com
The second feature, the N-cyclopentyl group, imparts distinct properties to the molecule. Unlike linear alkyl chains, the cyclopentyl ring introduces a degree of conformational rigidity. This constraint can be highly advantageous in drug design, as it helps to lock the molecule into a specific three-dimensional shape that can lead to more selective binding to a biological target. Furthermore, the cyclopentyl side chain enhances the lipophilicity of molecules it is incorporated into, a property that can improve pharmacokinetic characteristics such as membrane permeability and bioavailability. mdpi.com As a result, this compound is frequently utilized by researchers and pharmaceutical developers aiming to create novel therapeutics with enhanced stability and bioactivity. mdpi.commdpi.com
Design of Novel Therapeutic Agents Utilizing the Cyclopentane (B165970) Moiety
The cyclopentane ring is a prevalent structural motif in a wide array of biologically active compounds and approved therapeutic agents. Its incorporation into drug candidates is a strategic choice aimed at conferring specific physicochemical and pharmacological properties. The rigid structure of the cyclopentane moiety helps to reduce the conformational flexibility of a molecule, which can lead to a more defined orientation when interacting with a biological target, such as a receptor or enzyme. researchgate.net This pre-organization can result in higher binding affinity and specificity.
The utility of the cyclopentane ring is well-documented in various therapeutic areas. For instance, the cyclopentenone moiety, a substructure of cyclopentane, is a key feature in certain anticancer agents like cyclopentenone prostaglandins. researchgate.netdrugdesign.org The introduction of this moiety into other molecular scaffolds has been shown to boost their anticancer potential. researchgate.netdrugdesign.org This highlights a broader principle: the addition of a cyclopentane group to a target-orienting molecule can be a general strategy for developing novel therapeutic molecules by influencing their interaction with specific cellular proteins. researchgate.netdrugdesign.org In the context of this compound, the cyclopentane ring provides a robust scaffold that can be elaborated upon to design new drugs for a multitude of diseases. nih.gov
Structure-Activity Relationship (SAR) Studies Incorporating this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound into a viable drug candidate. researchgate.net For scaffolds like this compound, SAR studies involve the systematic modification of its different components—the cyclopentyl ring, the Boc protecting group, and the acetic acid backbone—to understand how each part contributes to biological activity. nih.gov While specific, detailed SAR data for this exact compound is not extensively published, the principles of medicinal chemistry allow for the rational design of analogs and prediction of their properties.
Key modifications would explore:
Ring Size and Substitution: Altering the cyclopentyl ring to a cyclobutyl or cyclohexyl ring would assess the impact of ring strain and size on target binding. Adding substituents to the ring could probe for additional binding pockets and influence solubility and metabolism.
N-Substituent: Replacing the Boc group with other protecting groups (e.g., Fmoc, Cbz) or functional groups after deprotection allows for the exploration of different electronic and steric interactions at the nitrogen atom.
Acid Moiety: The carboxylic acid group is often crucial for interacting with biological targets through hydrogen bonding or ionic interactions. Replacing it with bioisosteres (e.g., tetrazoles, sulfonamides) can modulate acidity (pKa), permeability, and metabolic stability.
These studies are critical for fine-tuning a molecule's affinity, selectivity, and pharmacokinetic properties. For example, SAR studies on other amino acid derivatives have shown that introducing lipophilic substituents, provided they are separated from the core amino acid structure by a suitable linker, can be well-tolerated and even beneficial for binding at certain receptors.
The following interactive table illustrates the general principles of SAR by outlining potential modifications to the this compound scaffold and their likely impact on pharmacological properties.
| Structural Modification on Analog | Rationale for Modification | Potential Impact on Pharmacological Properties |
|---|---|---|
| Ring Size Variation (e.g., Cyclobutyl, Cyclohexyl) | To evaluate the effect of ring size and conformational flexibility on target binding. | May increase or decrease binding affinity depending on the topology of the target's binding site. Can alter lipophilicity and metabolic stability. |
| N-Substituent Modification (e.g., Replace Boc with Acyl or Sulfonyl groups) | To explore different hydrogen bonding capabilities and steric interactions at the nitrogen atom. | Can significantly alter receptor affinity and selectivity. May impact cell permeability and oral bioavailability. |
| Carboxylic Acid Isosteres (e.g., Tetrazole, Acylsulfonamide) | To modify the acidity (pKa) of the molecule and improve its pharmacokinetic profile. | Can enhance membrane permeability by reducing polarity, improve metabolic stability against glucuronidation, and maintain or alter target interactions. |
| Substitution on Cyclopentyl Ring (e.g., Hydroxyl, Fluoro groups) | To introduce new points of interaction with the target and modulate physicochemical properties. | Hydroxyl groups can form new hydrogen bonds. Fluoro groups can block metabolic oxidation and alter electronics, potentially increasing binding affinity. |
Contributions to Bioactive Compound Design and Specificity
The design of bioactive compounds that exhibit high specificity for their intended target is a central goal of medicinal chemistry, as specificity minimizes off-target effects. This compound contributes to this goal through its unique structural characteristics. nih.gov The constrained nature of the cyclopentyl ring reduces the number of accessible conformations the molecule can adopt. researchgate.net When incorporated into a larger drug molecule, this rigidity can help enforce a specific bioactive conformation, leading to a more precise fit with the target protein and, consequently, higher specificity.
Furthermore, this building block can serve as a chiral scaffold, which is invaluable in asymmetric synthesis to create compounds with a desired stereochemistry. nih.gov Since biological systems are chiral, enantiomers of a drug can have vastly different activities, with one being therapeutic and the other being inactive or even toxic. The ability to build molecules with precise stereochemical control is therefore essential for designing specific and safe medicines. The use of building blocks like this compound facilitates the creation of such stereochemically pure compounds, making it a significant tool in the design of specific bioactive agents. nih.gov
Potential in Modifying Drug Candidates for Enhanced Efficacy and Selectivity
In drug development, a lead compound often possesses the desired biological activity but may have suboptimal properties, such as poor efficacy, low selectivity, or an unfavorable pharmacokinetic profile. Chemical modification is used to address these deficiencies. Incorporating this compound or its derivatives into a drug candidate is a powerful strategy for such optimization. nih.gov
The introduction of the N-cyclopentyl-amino-acetic acid moiety can enhance efficacy by improving the molecule's interaction with its biological target. The lipophilic cyclopentyl group can engage with hydrophobic pockets in a receptor or enzyme active site, increasing binding affinity and residence time, which often translates to greater potency. mdpi.com
Selectivity can also be improved. Different receptor subtypes or enzyme isoforms often have subtle differences in the shape and character of their binding sites. The defined three-dimensional structure imparted by the cyclopentyl group can be tailored to fit the intended target more precisely than a more flexible, linear alternative, thereby reducing binding to off-targets. nih.gov This modification can lead to a better therapeutic window by separating the desired therapeutic effect from unwanted side effects. Therefore, the unique structure of this compound allows researchers to strategically modify drug candidates to enhance their efficacy and selectivity for specific biological targets. nih.gov
Reactivity and Reaction Pathways Involving N Boc N Cyclopentyl Amino Acetic Acid
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for modification, readily undergoing esterification and amide bond formation.
Esterification:
The carboxylic acid can be converted to a variety of esters under different conditions. Common methods include:
Acid-catalyzed esterification: Reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Alkylation: Treatment with an alkyl halide in the presence of a base such as potassium carbonate. researchgate.net
Carbodiimide-mediated esterification: Coupling with an alcohol using a carbodiimide (B86325) reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). reddit.com
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Esterification: Reaction with an alcohol in the presence of ceric ammonium nitrate can yield the corresponding ester. researchgate.net This method can be tuned to either retain or remove the Boc protecting group depending on the reaction temperature. researchgate.net
These reactions are generally high-yielding and allow for the introduction of a wide range of ester functionalities.
Interactive Data Table: Common Esterification Methods for N-Boc-Amino Acids
| Method | Reagents | Typical Conditions | Notes |
| Acid-Catalyzed | Alcohol, H₂SO₄ or TsOH | Reflux | Equilibrium-driven reaction. |
| Alkylation | Alkyl halide, K₂CO₃ | MeCN, heat | Mild and quantitative. researchgate.net |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | DCM, room temperature | High yielding, forms a stable amide bond. reddit.com |
| CAN-Mediated | Alcohol, CAN | Room Temp (Boc retained), Reflux (Boc removed) | Tunable for deprotection. researchgate.net |
Amide Bond Formation:
The formation of amides is a crucial transformation, often employed in the synthesis of peptides and other biologically active molecules. This is typically achieved through the use of coupling reagents that activate the carboxylic acid.
Common coupling reagents include:
Carbodiimides: DCC and EDC are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. fishersci.co.ukpeptide.com
Onium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.combachem.com
The choice of coupling reagent and reaction conditions depends on the specific amine being coupled and the desired purity of the final product.
Interactive Data Table: Popular Coupling Reagents for Amide Bond Formation
| Reagent | Additive (optional) | Key Features |
| DCC/EDC | HOBt, HOAt | Cost-effective, widely used. fishersci.co.ukpeptide.com |
| HBTU/HATU | - | High efficiency, low racemization. peptide.combachem.com |
| PyBOP | - | Effective for sterically hindered amines. peptide.combachem.com |
Reactions Involving the Protected Amine Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net
Deprotection:
The most common method for removing the Boc group is treatment with a strong acid. fishersci.co.uk Typical reagents include:
Trifluoroacetic acid (TFA): Often used as a solution in a solvent like dichloromethane (B109758) (DCM). reddit.com
Hydrochloric acid (HCl): Can be used as a solution in an organic solvent such as dioxane or methanol (B129727). reddit.com
Brønsted Acidic Deep Eutectic Solvent (DES): A greener alternative using a mixture of choline (B1196258) chloride and p-toluenesulfonic acid has been reported for efficient N-Boc deprotection. mdpi.com
The deprotection is generally a clean and high-yielding reaction, liberating the secondary amine for further functionalization. It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups, which can be mitigated by the use of scavengers. acsgcipr.org
Cyclopentane (B165970) Ring Modifications and Derivatives
While the primary reactivity lies with the carboxylic acid and the protected amine, the cyclopentane ring can also be a site for modification, leading to a variety of derivatives. The synthesis of polyhydroxylated cyclopentane β-amino acids from sugar precursors highlights the potential for extensive functionalization of the cyclopentane ring. nih.gov
Potential modifications, while not extensively documented for this specific molecule, can be inferred from the general reactivity of cyclopentyl systems and related amino acids. These could include:
Free-radical halogenation: Introduction of a halogen atom onto the cyclopentane ring, which can then serve as a handle for further substitution reactions.
Oxidation: Oxidation of a C-H bond to introduce a hydroxyl or carbonyl group.
Ring-closing metathesis (RCM): If a suitable diene precursor is synthesized, RCM can be used to form bicyclic structures. nih.gov
Reductive Ring Opening of Isoxazolines: A strategy for synthesizing multifunctionalized aminocyclopentanecarboxylates involves the reductive ring opening of isoxazoline-fused cyclopentane derivatives. nih.gov
These modifications would significantly expand the molecular diversity achievable from this starting material.
Stereochemical Aspects in Reactions of N-Boc-N-cyclopentyl-amino-acetic acid
This compound is a chiral molecule, and the stereochemistry of its reactions is an important consideration.
Reactions at the Carboxylic Acid: When coupling the carboxylic acid with another chiral molecule, the formation of diastereomers is possible. The choice of coupling reagents and conditions can influence the diastereomeric ratio of the product. The use of additives like HOBt is known to suppress racemization at the alpha-carbon of amino acids during peptide coupling. peptide.com
Reactions on the Cyclopentane Ring: Reactions that introduce new stereocenters on the cyclopentane ring can lead to the formation of diastereomers. The stereochemical outcome of such reactions will be influenced by the existing stereocenter and the directing effects of the substituents. For instance, in the synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives, the existing chirality of the cyclobutyl moiety governs the stereoselectivity of the cyclopropanation reaction. doi.org Similarly, in the synthesis of cyclic quaternary α-amino acids, diastereoselective Strecker reactions are employed. nih.gov
Enantioselective Catalysis: Chiral catalysts can be employed to control the stereochemistry of reactions, such as in the enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines. organic-chemistry.org
Careful consideration of stereochemistry is crucial for the synthesis of enantiomerically pure and complex target molecules.
Spectroscopic Analysis of Reaction Intermediates and Products
The progress of reactions involving this compound and the characterization of its products are typically monitored using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides key information about the structure. The disappearance of the acidic proton of the carboxylic acid (typically a broad singlet) is indicative of ester or amide formation. The appearance of new signals corresponding to the alcohol or amine moiety confirms the coupling. The characteristic singlet for the nine protons of the Boc group is typically observed around 1.4 ppm. beilstein-journals.orgnih.gov Deprotection of the Boc group is confirmed by the disappearance of this signal.
¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbon of the carboxylic acid (or its derivative), the carbons of the cyclopentane ring, and the carbons of the Boc group. Changes in the chemical shift of the carbonyl carbon are indicative of its transformation.
¹⁵N NMR: Nitrogen NMR can provide information about the nitrogen environment, for example, distinguishing between the protected amine and the free amine after deprotection. beilstein-journals.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to confirm the success of a reaction by observing the expected mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear upon esterification or amide formation, while a strong C=O stretch (around 1700-1760 cm⁻¹) will remain. The N-H stretch of the amide bond (around 3300 cm⁻¹) will appear after amide coupling.
By using these spectroscopic methods in combination, the structure and purity of the reaction intermediates and final products can be unambiguously determined.
Advanced Research Topics and Future Directions
Computational Chemistry and Molecular Modeling of N-Boc-N-cyclopentyl-amino-acetic acid Derivatives
Computational chemistry and molecular modeling are pivotal in understanding the conformational preferences and potential interactions of this compound derivatives. Techniques such as Density Functional Theory (DFT) are employed to investigate the structural behavior of molecules with similar cyclopentane (B165970) moieties. nih.gov
Studies on related cyclopentane-based ε-amino acids have shown that the cyclopentane ring introduces significant conformational constraints. nih.gov For instance, computational analyses of oligomers containing a cyclopentane substituent in the backbone have revealed preferences for specific helical structures, such as the H16 helix, in different solvents like chloroform (B151607) and water. nih.gov These findings suggest that incorporating this compound into peptide chains could induce stable, predictable secondary structures. The bulky N-Boc protecting group and the cyclopentyl ring are expected to influence the torsional angles (phi and psi) of the peptide backbone, thereby guiding the folding into specific conformations.
Molecular dynamics simulations can further elucidate the dynamic behavior of these derivatives in various environments, providing insights into their stability and interaction with biological targets. By modeling the binding of these derivatives to active sites of enzymes or receptors, researchers can predict their potential biological activity and guide the design of novel therapeutic agents.
Table 1: Computational Methods in the Study of this compound Derivatives
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis of peptide backbones containing the compound. | Prediction of stable secondary structures (e.g., helices, turns). nih.gov |
| Molecular Docking | Simulating the interaction with biological macromolecules. | Identification of potential binding modes and estimation of binding affinity. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior in solution or lipid bilayers. | Assessment of conformational stability and flexibility. |
Development of High-Throughput Screening Methodologies for this compound in Compound Libraries
The inclusion of this compound in compound libraries is crucial for the discovery of new lead compounds in drug development. High-throughput screening (HTS) provides an efficient method for testing large numbers of compounds against biological targets. The development of robust and sensitive HTS assays is essential for identifying "hits" from these libraries. nih.gov
Methodologies for HTS can be broadly categorized into biochemical assays and cell-based assays. biotechnologia-journal.org Biochemical assays might involve testing the ability of compounds to inhibit a specific enzyme, while cell-based assays can measure a compound's effect on cellular processes like proliferation or signaling pathways. biotechnologia-journal.orgnih.gov For screening libraries containing this compound, a variety of detection technologies can be employed, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and homogeneous time-resolved fluorescence (HTRF).
The quality of the compound library is a critical factor for a successful screening campaign. nih.gov Libraries should be diverse, novel, and possess drug-like properties. asinex.com The unique scaffold of this compound contributes to the structural diversity of a library, increasing the probability of discovering novel biological activities. chemimpex.com
Table 2: High-Throughput Screening (HTS) Technologies
| HTS Technology | Principle | Application in Screening |
|---|---|---|
| Fluorescence Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy between two fluorophores. | Used in biochemical assays to monitor molecular interactions, such as protein-protein or enzyme-substrate binding. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger one. | Suitable for monitoring binding events in solution, commonly used in competitive binding assays. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Combines FRET with time-resolved fluorescence detection to reduce background noise. | Offers high sensitivity and is used for a wide range of biochemical and cell-based assays. |
Integration of this compound into Complex Organic Molecules and Scaffolds
This compound serves as a valuable building block for the synthesis of more complex organic molecules and scaffolds. chemimpex.comnih.gov Its structure, featuring a protected amine and a carboxylic acid, allows for its incorporation into peptide chains through standard solid-phase or solution-phase peptide synthesis. chemimpex.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability and ease of removal under acidic conditions. mdpi.comorgsyn.org
The cyclopentyl moiety introduces a degree of rigidity and a specific three-dimensional shape to the resulting molecule, which can be advantageous for achieving high binding affinity and selectivity to biological targets. chemimpex.com This compound can be used in the synthesis of peptidomimetics, where the cyclopentyl group can mimic a specific peptide turn or secondary structure. asinex.com
Furthermore, this compound can be used as a scaffold in the development of novel heterocyclic compounds. For example, it can be a precursor for the synthesis of derivatives containing 1,2-oxazole rings, which are important pharmacophores in many biologically active compounds. beilstein-journals.orgnih.gov The synthesis of such complex molecules often involves multi-step reaction sequences, where the Boc-protected amino acid is a key intermediate. beilstein-journals.org
Emerging Applications in Chemical Biology
The unique structural features of this compound open up new avenues for its application in chemical biology. One promising area is its use as a tool for probing and modulating biological processes. By incorporating this unnatural amino acid into peptides or small molecules, researchers can investigate the structural requirements for biological activity.
In the field of bioconjugation, the carboxylic acid functionality can be used to link the molecule to other biomolecules, such as proteins or nucleic acids, to create novel bioconjugates with enhanced properties. chemimpex.com These bioconjugates could have applications in drug delivery, diagnostics, or as probes for studying biological systems.
Innovations in Synthesis and Applications of this compound within a Green Chemistry Framework
The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize their environmental impact. sphinxsai.comsemanticscholar.org For this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign applications.
Innovations in the synthesis of N-Boc protected amines focus on avoiding hazardous reagents and solvents. researchgate.net For instance, the use of deep eutectic solvents (DESs) as both a reaction medium and catalyst for N-Boc protection and deprotection offers a greener alternative to traditional methods. mdpi.comresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled. researchgate.net The development of catalytic methods that have a high atom economy is another key aspect of green synthesis. sphinxsai.com
In terms of applications, this compound can be used in the development of more sustainable materials. For example, it could be incorporated into the synthesis of biodegradable polymers or used in the development of environmentally friendly surfactants. nih.gov The use of visible-light photoredox catalysis for chemical transformations involving amino acids in water also represents a significant advancement in green chemistry. rsc.org
Table 3: Principles of Green Chemistry and Their Application
| Green Chemistry Principle | Application to this compound |
|---|---|
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Using safer solvents like water or deep eutectic solvents and minimizing the use of auxiliary substances. mdpi.comrsc.org |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. rsc.org |
| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks rather than depleting ones. |
| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps. mdpi.com |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Boc-N-cyclopentyl-amino-acetic acid to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves Boc-protection of the primary amine in N-cyclopentyl glycine derivatives using Boc-Cl (tert-butoxycarbonyl chloride) in a two-phase system (e.g., aqueous NaOH and dichloromethane). Critical parameters include:
- Reaction Temperature : Maintain 0–5°C during Boc-Cl addition to minimize side reactions like over-alkylation .
- Stoichiometry : Use a 1.2:1 molar ratio of Boc-Cl to amine to ensure complete protection while avoiding excess reagent .
- Workup : Neutralize residual Boc-Cl with aqueous NaHCO₃, followed by extraction and purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with 5–20% MeOH in DCM) .
- Data Analysis : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) and confirm purity using HPLC (C18 column, 90:10 H₂O/ACN + 0.1% TFA) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm Boc-group integrity (¹H NMR: δ 1.4 ppm for tert-butyl protons; ¹³C NMR: ~155 ppm for carbonyl carbon) and cyclopentyl ring geometry (e.g., coupling constants in ¹H NMR to distinguish axial/equatorial protons) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected m/z ~272.2 for C₁₂H₂₁NO₄) .
- FT-IR : Detect Boc-group absorption bands (~1700 cm⁻¹ for carbonyl stretch) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the instability of the Boc group in this compound under acidic or high-temperature conditions?
- Methodological Answer : The Boc group is acid-labile due to its tert-butyloxycarbonyl structure. Stability studies should include:
- pH-Dependent Degradation : Expose the compound to trifluoroacetic acid (TFA) in DCM (20–50% v/v) at 25°C for 1–4 hours. Monitor deprotection via LC-MS to identify cleavage kinetics .
- Thermal Stability : Heat samples to 40–60°C in DMSO or DMF and analyze decomposition products (e.g., tert-butyl cation intermediates detected via ¹H NMR) .
Q. How does this compound perform as a building block in peptide synthesis compared to other Boc-protected amino acids?
- Methodological Answer : Evaluate coupling efficiency using standard protocols (e.g., HBTU/HOBt activation):
- Coupling Yield : Compare yields in model dipeptide synthesis (e.g., with glycine methyl ester) via HPLC. Cyclopentyl steric effects may reduce coupling rates by ~15–20% compared to linear Boc-protected analogs .
- Deprotection Efficiency : Assess Boc removal kinetics under identical acidic conditions (e.g., 50% TFA/DCM). Cyclopentyl groups may slow deprotection due to increased hydrophobicity .
Q. What strategies mitigate racemization during the incorporation of this compound into chiral peptide sequences?
- Methodological Answer : Racemization occurs via base-induced enolization. Mitigation approaches include:
- Low-Temperature Coupling : Perform reactions at –20°C using DIC/HOAt as coupling reagents to minimize base exposure .
- Additive Use : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization by stabilizing the active ester intermediate .
- Monitoring : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify D/L enantiomers via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
